trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735275-01-1
VCID: VC2400603
InChI: InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

CAS No.: 735275-01-1

Cat. No.: VC2400603

Molecular Formula: C15H17NO5

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid - 735275-01-1

Specification

CAS No. 735275-01-1
Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
IUPAC Name (1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Standard InChI Key DHPJGNQYQNOIGF-WDEREUQCSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity

Trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is characterized by a cyclohexane backbone with a trans orientation of the carboxylic acid and the 2-oxo-2-(2-nitrophenyl)ethyl group. This compound belongs to the class of substituted cyclohexanecarboxylic acids and contains both a nitro-substituted aromatic ring and a ketone functionality .

Physical and Chemical Properties

The physical and chemical properties of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can be inferred from related compounds with similar functional groups. Based on the properties of similar compounds like trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid, we can compile a data table of its likely characteristics :

PropertyValue
Molecular FormulaC₁₅H₁₇NO₅
Molecular Weight291.30 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as DMSO, methanol, ethanol; sparingly soluble in water
Melting PointApproximately 120-140°C (estimated)
StabilityStable under normal storage conditions
ChiralityContains two stereocenters, exists as a specific diastereomer

Stereochemistry

The trans configuration of this compound refers to the spatial arrangement of the carboxylic acid group and the 2-oxo-2-(2-nitrophenyl)ethyl substituent on the cyclohexane ring. This stereochemical arrangement significantly influences the compound's reactivity, biological activity, and physical properties. Unlike its cis counterpart, the trans isomer adopts a different conformation that affects its molecular interactions .

Synthesis and Preparation Methods

Reaction Conditions

The synthesis typically requires:

  • Base catalysts such as sodium hydroxide or potassium hydroxide for the initial aldol condensation

  • Oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step

  • Controlled temperature and pressure conditions to ensure high yield and stereoselectivity

  • Purification steps including crystallization and chromatography to isolate the desired trans isomer

Industrial Production Considerations

For large-scale production, several factors need to be considered:

  • Optimization of reaction parameters (temperature, pressure, reaction time)

  • Selection of cost-effective and environmentally friendly reagents

  • Development of efficient purification processes

  • Implementation of quality control measures to ensure consistent product quality

Chemical Reactivity

Functional Group Reactivity

Trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid contains multiple reactive functional groups that can participate in various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The ketone moiety can participate in reduction, nucleophilic addition, and condensation reactions

  • The nitro group on the phenyl ring can be reduced to an amino group or undergo nucleophilic aromatic substitution under specific conditions

Types of Reactions

Based on the reactivity patterns of similar compounds, trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid likely participates in the following reaction types:

Reaction TypeDescriptionReagentsProducts
OxidationFurther oxidation of functional groupsKMnO₄, CrO₃Oxidized derivatives
ReductionReduction of nitro, ketone, or carboxylic acid groupsNaBH₄, LiAlH₄, H₂/PdAlcohol, amine derivatives
SubstitutionReplacement of functional groupsNucleophiles (NH₃, amines, thiols)Substituted derivatives
EsterificationConversion of carboxylic acid to esterAlcohols, acid catalystsEster derivatives
AmidationConversion of carboxylic acid to amideAmines, coupling agentsAmide derivatives

Reaction Mechanisms

Applications in Scientific Research

Medicinal Chemistry

The structure of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid suggests potential applications in medicinal chemistry. Compounds with similar structural features have demonstrated various biological activities:

  • Potential antimicrobial properties due to the nitrophenyl moiety

  • Possible anticancer activity through mechanisms involving reactive intermediates formed from the nitro group

  • Potential anti-inflammatory properties related to the carboxylic acid functionality

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis:

  • As a chiral intermediate for the synthesis of more complex molecules

  • As a scaffold for the development of novel pharmaceutical compounds

  • As a starting material for the preparation of specialized ligands in coordination chemistry

Structure-Activity Relationship Studies

The unique structural features of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid make it valuable for structure-activity relationship (SAR) studies:

  • The trans configuration provides a distinct spatial arrangement for investigating stereochemical effects on biological activity

  • The ortho-nitro substitution pattern offers insights into how positional isomerism affects molecular interactions

  • The combination of cyclohexane, carboxylic acid, and nitrophenyl groups creates a diverse platform for exploring multifunctional compound properties

Comparative Analysis with Related Compounds

Isomeric Variants

The properties and applications of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can be better understood by comparing it with its structural isomers:

CompoundKey Structural DifferenceNotable PropertiesCAS Number
Trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acidNitro group at ortho positionFocus of this studyNot specified in search results
Trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acidNitro group at meta positionDifferent electronic effects and steric profile735275-02-2
Cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acidCis configuration, nitro at meta positionDifferent spatial arrangement affecting reactivity735274-67-6
Trans-2-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acidTrifluoromethyl instead of nitro groupDifferent electronic properties and lipophilicity735274-98-3

Structure-Property Relationships

The positional isomerism of the nitro group (ortho vs. meta) significantly affects the compound's properties:

  • The ortho-nitro group likely creates different intramolecular interactions compared to the meta substitution

  • Electronic effects differ between positional isomers, influencing reactivity patterns

  • Spatial arrangements impact potential biological binding interactions

Functional Group Variations

Comparing the effects of different functional groups in place of the nitro group provides insights into structure-property relationships:

  • Trifluoromethyl substitution (as in the compound described in search result ) changes the electronic properties and increases lipophilicity

  • Different ring systems (e.g., cyclopentane vs. cyclohexane) alter the geometry and flexibility of the molecule

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid would typically include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry

  • IR spectroscopy to identify functional groups (carboxylic acid, ketone, nitro)

  • Mass spectrometry for molecular weight confirmation

  • UV-Vis spectroscopy to study chromophore properties

Crystallographic Data

X-ray crystallography would provide definitive confirmation of:

  • The trans configuration of substituents on the cyclohexane ring

  • Bond lengths and angles

  • Molecular packing in the crystal lattice

  • Potential hydrogen bonding networks

Identification Parameters

For identification and quality control purposes, the following parameters are relevant:

ParameterTypical MethodExpected Results
HPLC RetentionReverse-phase HPLCCompound-specific retention time
TLC Rf ValueSilica gel, appropriate solvent systemCompound-specific Rf value
Melting PointCapillary methodCharacteristic melting range
Optical RotationPolarimetrySpecific rotation value
UV AbsorptionUV-Vis spectroscopyCharacteristic λmax values

Current Research and Future Directions

Research Gaps

Several aspects of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid remain to be fully explored:

  • Comprehensive characterization of its physicochemical properties

  • Detailed investigation of its biological activities

  • Development of optimized synthetic routes with improved stereoselectivity

  • Exploration of its potential in pharmaceutical applications

Emerging Applications

Based on current trends in chemical research, potential future applications include:

  • Development as a building block for medicinal chemistry

  • Utilization in asymmetric synthesis as a chiral auxiliary

  • Exploration as a ligand for metal-catalyzed reactions

  • Investigation as a key intermediate in the synthesis of bioactive compounds

Technological Developments

Advanced technologies that could enhance the utilization of this compound include:

  • Computational modeling to predict properties and interactions

  • Flow chemistry for improved synthesis efficiency

  • High-throughput screening to identify novel applications

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